![molecular formula C8H15ClN4O2 B2655738 ethyl 3-[1-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride CAS No. 1955505-90-4](/img/structure/B2655738.png)
ethyl 3-[1-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1H-1,2,4-triazole, which is a type of heterocyclic compound. The ethyl and methylaminoethyl groups are attached to the triazole ring, and the whole molecule is a hydrochloride salt. This suggests it might be soluble in water and could potentially have biological activity, as many triazole derivatives do .
Molecular Structure Analysis
The triazole ring in this compound is a five-membered ring containing two nitrogen atoms and three carbon atoms. The ethyl group is a simple carbon chain, while the methylaminoethyl group contains an amine functional group .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo nucleophilic substitutions at the carbon between the two nitrogens. The amine group in the methylaminoethyl part of the molecule could also potentially participate in reactions .Physical And Chemical Properties Analysis
As a hydrochloride salt, this compound is likely to be soluble in water. The presence of the amine could make it a base, meaning it could potentially react with acids .Aplicaciones Científicas De Investigación
Molecular Structure and Properties
- The compound ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate, a related molecule, demonstrates unique molecular structure characteristics. It forms infinite chains joined by hydrogen bonding between hydroxyl groups and nitrogen atoms in the triazole ring, with relevant intermolecular N...O distances of 3.013 (3) and 2.806 (3) Å (Horton, Levine, Norris, Luck, & Silverton, 1997).
Synthesis and Reactivity
- A variety of novel derivatives, including ethyl-1H-indazole-3-carboxylates and hydroxamic acids, have been synthesized, exploring the compound's potential in producing different chemical structures with potential therapeutic applications (Bistocchi, De Meo, Pedini, Ricci, Brouilhet, Boucherie, Rabaud, & Jacquignon, 1981).
- The compound has been used in the creation of antimicrobial agents. For instance, ethyl 1-aminotetrazole-5-carboxylate has been utilized to synthesize heterocyclic compounds with antimicrobial properties (Taha & El-Badry, 2010).
Biological and Medicinal Research
- Some derivatives have been studied for their potential anti-tumor properties, such as in the synthesis of novel triazines and triazepines, indicating the compound's relevance in cancer research (Badrey & Gomha, 2012).
- The compound has been instrumental in synthesizing various derivatives with potential antimicrobial, antilipase, and antiurease activities, indicating its broad applications in pharmacological research (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Chemical Transformations and Applications
- It has been involved in the synthesis of Schiff and Mannich bases of Isatin derivatives, highlighting its role in the development of novel chemical entities with diverse applications (Bekircan & Bektaş, 2008).
- The compound has facilitated the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, illustrating its utility in creating complex molecules with possible industrial and pharmaceutical uses (Goryaeva, Burgart, Saloutin, Sadchikova, & Ulomskii, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.ClH/c1-4-14-8(13)7-10-6(11-12-7)5(2)9-3;/h5,9H,4H2,1-3H3,(H,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBPPJMLNIPNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2655656.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2655661.png)
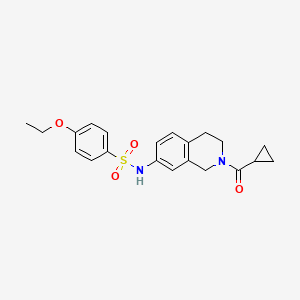
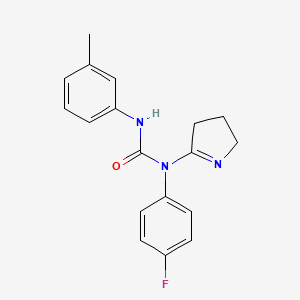
![2-(2,4-Dichlorophenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2655665.png)
![6-[(10S,12S,13R,14R,17R)-12-Acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B2655666.png)
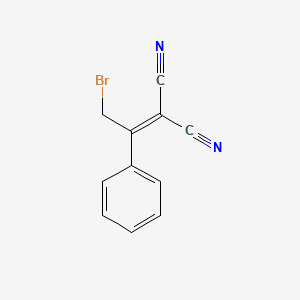
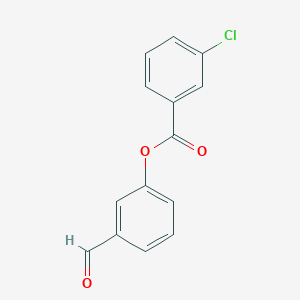
![1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B2655670.png)
![4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2655671.png)
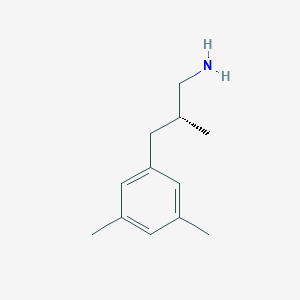
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2655675.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2655676.png)